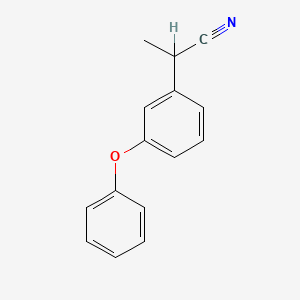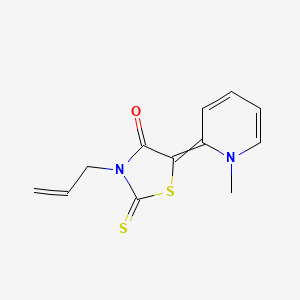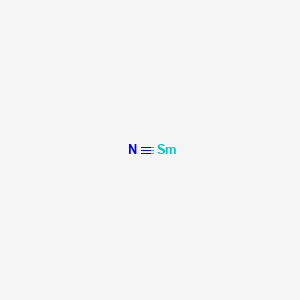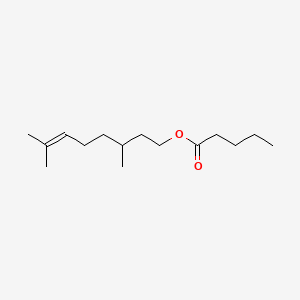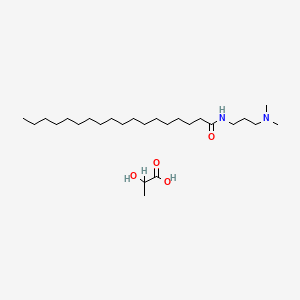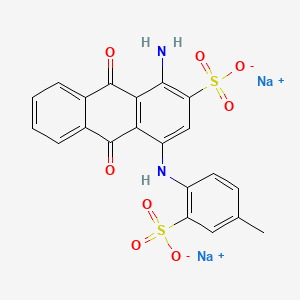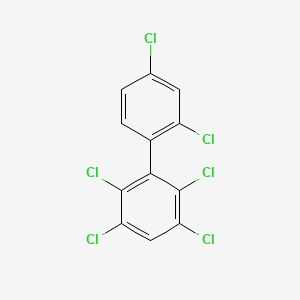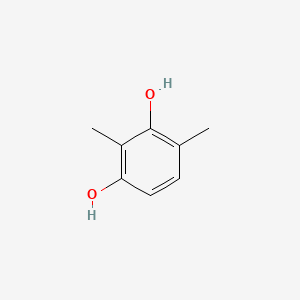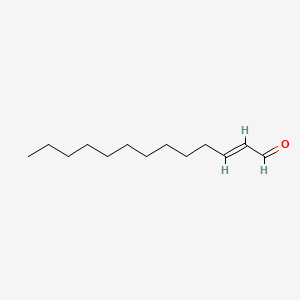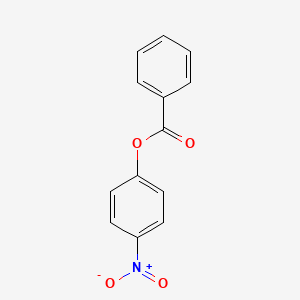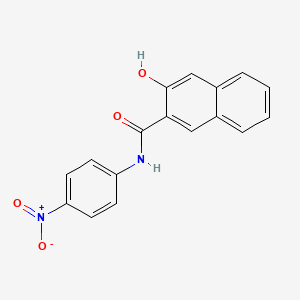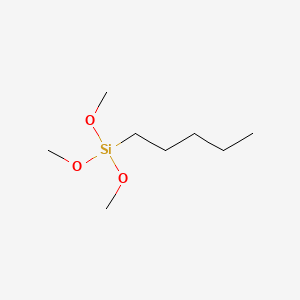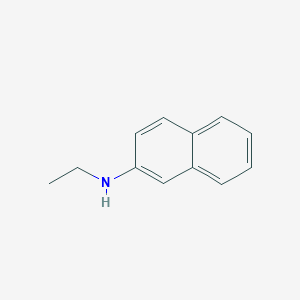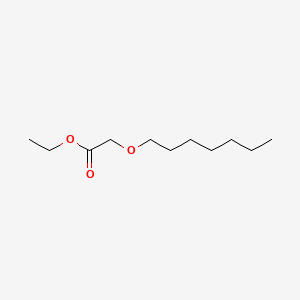![molecular formula C7F14O B1594685 Poly[tetrafluoroethylene-CO-perfluoro (alkyl vinyl ether)] CAS No. 26655-00-5](/img/structure/B1594685.png)
Poly[tetrafluoroethylene-CO-perfluoro (alkyl vinyl ether)]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Poly[tetrafluoroethylene-CO-perfluoro (alkyl vinyl ether)] is a fluoropolymer known for its exceptional chemical resistance, thermal stability, and non-stick properties. This compound is widely used in various industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propane, 1,1,1,2,2,3,3-heptafluoro-3-((trifluoroethenyl)oxy)-, polymer with tetrafluoroethene involves the polymerization of tetrafluoroethene with a perfluorinated vinyl ether. The reaction typically occurs under high-pressure conditions and in the presence of a radical initiator .
Industrial Production Methods
Industrial production of this polymer involves emulsion polymerization techniques, where the monomers are dispersed in an aqueous medium with the help of surfactants. The polymerization process is initiated by free radicals generated from initiators such as ammonium persulfate .
Análisis De Reacciones Químicas
Types of Reactions
This polymer is highly resistant to chemical reactions due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:
Substitution: The polymer can undergo nucleophilic substitution reactions, although these are rare due to the stability of the carbon-fluorine bonds.
Common Reagents and Conditions
Oxidation: High temperatures and oxidative environments can lead to the degradation of the polymer.
Substitution: Strong nucleophiles and high-energy conditions are required for substitution reactions.
Major Products Formed
Oxidation: Carbonyl fluoride and other fluorinated compounds.
Substitution: Various substituted fluorinated compounds.
Aplicaciones Científicas De Investigación
Poly[tetrafluoroethylene-CO-perfluoro (alkyl vinyl ether)] has numerous applications in scientific research:
Chemistry: Used as a non-stick coating for laboratory equipment and as a component in chemical-resistant materials.
Biology: Utilized in the fabrication of biocompatible materials for medical devices.
Medicine: Employed in the development of drug delivery systems due to its inert nature.
Industry: Widely used in the production of high-performance coatings, gaskets, and seals.
Mecanismo De Acción
The unique properties of this polymer are attributed to the strong carbon-fluorine bonds and the presence of fluorinated groups. These bonds provide exceptional chemical resistance and thermal stability. The polymer’s non-stick properties are due to the low surface energy of the fluorinated groups, which repel most substances .
Comparación Con Compuestos Similares
Similar Compounds
Polytetrafluoroethylene (PTFE): Known for its non-stick properties and chemical resistance.
Perfluoroalkoxy (PFA): Similar to PTFE but with improved mechanical properties and processability.
Fluorinated Ethylene Propylene (FEP): Offers similar properties but with better flexibility and transparency.
Uniqueness
Poly[tetrafluoroethylene-CO-perfluoro (alkyl vinyl ether)] stands out due to its combination of high thermal stability, chemical resistance, and non-stick properties. Its unique structure allows for specific applications where other fluoropolymers may not perform as well .
Propiedades
Número CAS |
26655-00-5 |
|---|---|
Fórmula molecular |
C7F14O |
Peso molecular |
366.05 g/mol |
Nombre IUPAC |
1,1,1,2,2,3,3-heptafluoro-3-(1,2,2-trifluoroethenoxy)propane;1,1,2,2-tetrafluoroethene |
InChI |
InChI=1S/C5F10O.C2F4/c6-1(7)2(8)16-5(14,15)3(9,10)4(11,12)13;3-1(4)2(5)6 |
Clave InChI |
XQWJXSCYGRKTKW-UHFFFAOYSA-N |
SMILES |
C(=C(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F.C(=C(F)F)(F)F |
SMILES canónico |
C(=C(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F.C(=C(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


